3-({6-[(2,4-dimethoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({6-[(2,4-DIMETHOXYPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)PROPAN-1-OL is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({6-[(2,4-DIMETHOXYPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)PROPAN-1-OL typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.
Introduction of the 2,4-dimethoxyphenyl group: This step often involves nucleophilic substitution reactions.
Attachment of the propanol group: This can be done through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-({6-[(2,4-DIMETHOXYPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)PROPAN-1-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-({6-[(2,4-DIMETHOXYPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)PROPAN-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({6-[(2,4-DIMETHOXYPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)PROPAN-1-OL involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-({6-[(2,4-DIMETHOXYPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)ETHAN-1-OL: Similar structure with an ethan-1-ol group instead of propan-1-ol.
3-({6-[(2,4-DIMETHOXYPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BUTAN-1-OL: Similar structure with a butan-1-ol group instead of propan-1-ol.
Uniqueness
The uniqueness of 3-({6-[(2,4-DIMETHOXYPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)PROPAN-1-OL lies in its specific combination of functional groups and the resulting biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H22N6O3 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-[[6-(2,4-dimethoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-ol |
InChI |
InChI=1S/C17H22N6O3/c1-23-16-12(10-19-23)15(18-7-4-8-24)21-17(22-16)20-13-6-5-11(25-2)9-14(13)26-3/h5-6,9-10,24H,4,7-8H2,1-3H3,(H2,18,20,21,22) |
InChI Key |
IUJFTOTZGRTUKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCCCO)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.